Cas no 871329-65-6 (N-Ethyl 4-boronobenzenesulfonamide)

N-Ethyl 4-boronobenzenesulfonamide is a boronic acid derivative featuring a sulfonamide functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its key advantages include its stability under typical reaction conditions and its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency. The ethyl group enhances solubility in organic solvents, facilitating handling in synthetic applications. Additionally, the compound's boronic acid moiety allows for selective transformations, particularly in the synthesis of biaryl structures. Its well-defined reactivity profile makes it a preferred choice for researchers developing pharmaceuticals, agrochemicals, and advanced materials.
N-Ethyl 4-boronobenzenesulfonamide structure
871329-65-6 structure
商品名:N-Ethyl 4-boronobenzenesulfonamide
CAS番号:871329-65-6
MF:C8H12BNO4S
メガワット:229.0612
MDL:MFCD07363751
CID:720649
PubChem ID:44119414

N-Ethyl 4-boronobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • (4-(N-Ethylsulfamoyl)phenyl)boronic acid
    • 4-(Ethylsulfamoyl)benzeneboronic acid
    • [4-(ethylsulfamoyl)phenyl]boronic acid
    • 4-(N-Ethylsulphonamido)benzeneboronic acid
    • Boronic acid,B-[4-[(ethylamino)sulfonyl]phenyl]-
    • N-Ethyl 4-boronobenzenesulfonamide
    • N-ethyl-4-boronobenzenesulfonamide
    • OR4132
    • AB30688
    • 4-[(Ethylamino)sulfonyl]phenylboronic acid
    • X2609
    • 4-(N-ETHYLSULPHAMOYL)BENZENEBORONIC ACID
    • AKOS015833547
    • PS-9556
    • 871329-65-6
    • D93337
    • CS-0176024
    • MFCD07363751
    • DTXSID00657215
    • A862802
    • (4-(N-Ethylsulfamoyl)phenyl)boronicacid
    • SCHEMBL3915021
    • 4-(ethylsulfamoyl)phenylboronic acid
    • MDL: MFCD07363751
    • インチ: 1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
    • InChIKey: YVKVLCDUDPTJEW-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H])(N([H])C([H])([H])C([H])([H])[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 229.05800
  • どういたいしつりょう: 229.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95

じっけんとくせい

  • 密度みつど: 1.36
  • ゆうかいてん: 132-136
  • ふってん: 424.9°C at 760 mmHg
  • フラッシュポイント: 210.8°C
  • 屈折率: 1.571
  • PSA: 95.01000
  • LogP: 0.13630
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

N-Ethyl 4-boronobenzenesulfonamide セキュリティ情報

N-Ethyl 4-boronobenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Ethyl 4-boronobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E926188-100mg
N-Ethyl 4-boronobenzenesulfonamide
871329-65-6
100mg
$110.00 2023-05-18
Alichem
A019119558-5g
(4-(N-Ethylsulfamoyl)phenyl)boronic acid
871329-65-6 97%
5g
$676.28 2023-08-31
Chemenu
CM217732-1g
(4-(N-Ethylsulfamoyl)phenyl)boronic acid
871329-65-6 97%
1g
$207 2022-08-31
abcr
AB246215-1g
4-(N-Ethylsulphonamido)benzeneboronic acid, 97%; .
871329-65-6 97%
1g
€327.60 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHD305-1g
[4-(ethylsulfamoyl)phenyl]boronic acid
871329-65-6 95%
1g
¥1339.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHD305-5g
[4-(ethylsulfamoyl)phenyl]boronic acid
871329-65-6 95%
5g
¥4630.0 2024-04-16
Aaron
AR008G0L-5g
(4-(N-Ethylsulfamoyl)phenyl)boronic acid
871329-65-6 95%
5g
$779.00 2023-12-13
1PlusChem
1P008FS9-5g
(4-(N-Ethylsulfamoyl)phenyl)boronic acid
871329-65-6 98%
5g
$973.00 2025-02-24
abcr
AB246215-1 g
4-(N-Ethylsulphonamido)benzeneboronic acid; 97%
871329-65-6
1g
€327.60 2023-06-22
abcr
AB246215-5 g
4-(N-Ethylsulphonamido)benzeneboronic acid; 97%
871329-65-6
5g
€1184.40 2023-06-22

N-Ethyl 4-boronobenzenesulfonamide 関連文献

N-Ethyl 4-boronobenzenesulfonamideに関する追加情報

N-Ethyl 4-Boronobenzenesulfonamide: A Comprehensive Overview

N-Ethyl 4-boronobenzenesulfonamide, identified by the CAS number 871329-65-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in drug discovery, materials synthesis, and advanced chemical research. The molecule comprises a sulfonamide group attached to a boron-containing aromatic ring, making it a versatile building block for various chemical reactions.

The synthesis of N-Ethyl 4-boronobenzenesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have not only improved the scalability of the synthesis but also opened new avenues for exploring related compounds.

In terms of applications, N-Ethyl 4-boronobenzenesulfonamide has shown promise in the field of drug discovery. Its boron-containing moiety allows for selective binding to biological targets, making it a valuable tool in medicinal chemistry. Recent studies have demonstrated its potential as a scaffold for designing kinase inhibitors and other bioactive molecules. Additionally, the compound's stability under physiological conditions makes it an attractive candidate for in vivo studies.

The material science community has also taken notice of N-Ethyl 4-boronobenzenesulfonamide due to its unique electronic properties. Boron-based materials are known for their semiconducting behavior and optical properties, which are highly desirable in electronics and optoelectronics. Researchers have investigated the use of this compound as a precursor for synthesizing boron-doped carbon materials, which exhibit enhanced electrical conductivity and mechanical strength.

Recent research has focused on the environmental impact of N-Ethyl 4-boronobenzenesulfonamide. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, suggesting its potential for use in environmentally friendly chemical processes. However, further investigations are needed to fully understand its long-term ecological effects and degradation pathways.

In conclusion, N-Ethyl 4-boronobenzenesulfonamide (CAS No. 871329-65-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:871329-65-6)N-Ethyl 4-boronobenzenesulfonamide
A862802
清らかである:99%
はかる:5g
価格 ($):560.0